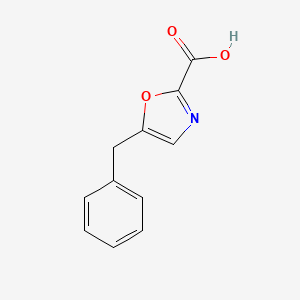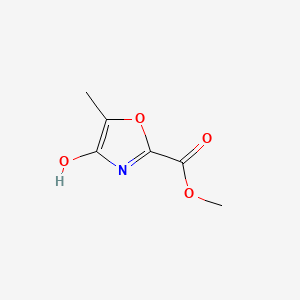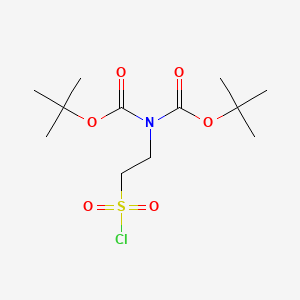
N,N-bisBoc 2-Chlorosulfonylethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,N-bisBoc 2-Chlorosulfonylethylamine” is a chemical compound with the molecular formula C12H22ClNO6S . It has a molecular weight of 343.82 g/mol . The compound is also known by other names such as “tert-butyl N- (2-chlorosulfonylethyl)-N- [ (2-methylpropan-2-yl)oxycarbonyl]carbamate” and "tert-butyl N- [ (tert-butoxy)carbonyl]-N- [2- (chlorosulfonyl)ethyl]carbamate" .
Molecular Structure Analysis
The InChI representation of the molecule isInChI=1S/C12H22ClNO6S/c1-11(2,3)19-9(15)14(7-8-21(13,17)18)10(16)20-12(4,5)6/h7-8H2,1-6H3 . The Canonical SMILES representation is CC(C)(C)OC(=O)N(CCS(=O)(=O)Cl)C(=O)OC(C)(C)C . Physical And Chemical Properties Analysis
“this compound” has several computed properties. It has a XLogP3-AA value of 2.4, indicating its relative lipophilicity . It has no hydrogen bond donors and six hydrogen bond acceptors . The compound has seven rotatable bonds . Its exact mass and monoisotopic mass are both 343.0856363 g/mol . The topological polar surface area is 98.4 Ų . The compound has a complexity of 455 .Wissenschaftliche Forschungsanwendungen
DNA-Protein Cross-Linking in Cancer Therapy : Mechlorethamine, a type of nitrogen mustard similar in structure to N,N-bisBoc 2-Chlorosulfonylethylamine, is used in cancer therapy. It induces DNA-DNA and DNA-protein cross-links (DPCs) that block DNA replication in cancer cells, leading to their death. This is particularly notable in the treatment of human fibrosarcoma cells, where specific nuclear proteins are identified as targets (Michaelson-Richie et al., 2011).
Coordination Chemistry in Anticancer Research : this compound and its derivatives find applications in the synthesis of novel coordination compounds. For instance, the polypyridyl compound N4Py, which is structurally related, has been used to create a dinuclear platinum(II) complex. Such compounds are studied for their photophysical properties and potential anticancer activities (Lo et al., 2015).
Drug Metabolism Studies : this compound analogs are also used in studies related to drug metabolism. For instance, N-Benzylphenethylamines, which include similar structural components, are studied for their metabolism in humans and animals, providing crucial information for drug development and toxicology (Šuláková et al., 2021).
Photocatalysis and Environmental Applications : Derivatives of this compound are explored in photocatalysis. For example, BiSbO4 nanoplates, synthesized from compounds containing similar functional groups, show significant photocatalytic performance in degrading environmental pollutants like benzene and 4-chlorophenol (You et al., 2011).
Chemical Separation Techniques : Chelating agents structurally related to this compound are utilized in the separation of lanthanides using chromatography. This demonstrates its utility in analytical chemistry, particularly in the separation and purification of rare earth elements (Kaur & Agrawal, 2005).
Eigenschaften
IUPAC Name |
tert-butyl N-(2-chlorosulfonylethyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO6S/c1-11(2,3)19-9(15)14(7-8-21(13,17)18)10(16)20-12(4,5)6/h7-8H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKHVHIDCQEYHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCS(=O)(=O)Cl)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


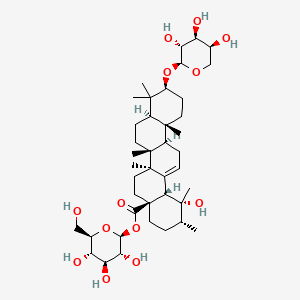
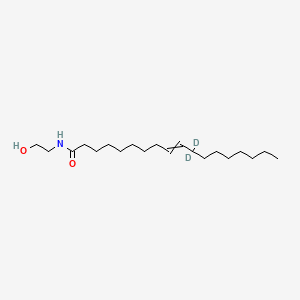

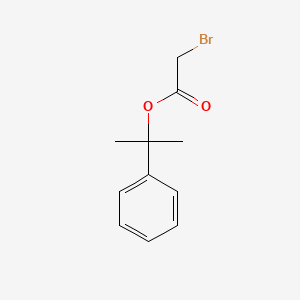
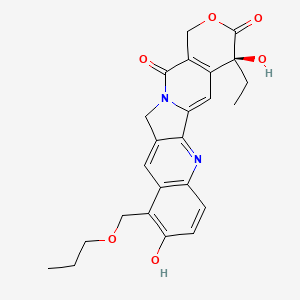
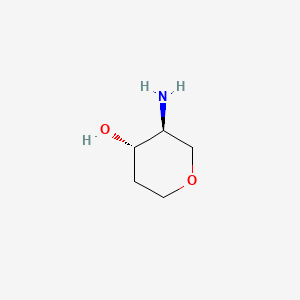

![(R)-[1-(Chloromethyl)propyl]benzene](/img/structure/B568936.png)

